molecular formula C15H14ClFN4O B14807096 2-[3-[(2-Chloro-6-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile

2-[3-[(2-Chloro-6-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile

Cat. No.: B14807096
M. Wt: 320.75 g/mol
InChI Key: JDRAHLGAWMHGRI-UHFFFAOYSA-N
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Description

2-[3-{[(2-chloro-6-fluorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile is a complex organic compound with potential applications in various fields such as pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a chloro-fluorobenzyl group, an oxime functionality, and a malononitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-{[(2-chloro-6-fluorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chloro-fluorobenzyl intermediate: This step involves the reaction of a suitable benzyl halide with a fluorinating agent under controlled conditions.

    Oxime formation: The chloro-fluorobenzyl intermediate is then reacted with hydroxylamine to form the oxime derivative.

    Malononitrile addition: The oxime derivative is further reacted with malononitrile in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-{[(2-chloro-6-fluorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[3-{[(2-chloro-6-fluorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-{[(2-chloro-6-fluorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the chloro-fluorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl alcohol
  • 2-chloro-6-fluorobenzylamine
  • 2-chloro-6-fluorobenzyl chloride

Uniqueness

2-[3-{[(2-chloro-6-fluorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its chemical stability and potential for selective interactions with biological targets.

Properties

Molecular Formula

C15H14ClFN4O

Molecular Weight

320.75 g/mol

IUPAC Name

2-[3-[(2-chloro-6-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile

InChI

InChI=1S/C15H14ClFN4O/c1-21(2)15(11(8-18)9-19)6-7-20-22-10-12-13(16)4-3-5-14(12)17/h3-5,7H,6,10H2,1-2H3

InChI Key

JDRAHLGAWMHGRI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=C(C#N)C#N)CC=NOCC1=C(C=CC=C1Cl)F

Origin of Product

United States

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